Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a pyrrole ring. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where the carboxylic acid group of the pyrrole derivative reacts with ethanol in the presence of an acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for deprotection, followed by reaction with electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate involves its functional groups:
Pyrrole Ring: Participates in aromatic interactions and can act as a ligand in coordination chemistry.
Ethyl Ester Group: Can undergo hydrolysis to form carboxylic acids, which can further react with other functional groups.
Boc-Protected Amino Group: Provides a temporary protection for the amino group, allowing selective reactions to occur at other sites.
Comparison with Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate can be compared with other similar compounds:
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate: Similar structure but with a ketone group instead of a pyrrole ring.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc-protected amino group but differ in the backbone structure.
Tertiary butyl esters: Contain the tert-butoxycarbonyl group but differ in the ester and amine functionalities.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique combination of functional groups allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)9-6-8(7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJQADNGPPDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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